molecular formula C9H16N2S B1421334 2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride CAS No. 920481-51-2

2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride

Cat. No.: B1421334
CAS No.: 920481-51-2
M. Wt: 184.3 g/mol
InChI Key: DPNJIHNGQZTHQW-UHFFFAOYSA-N
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Description

2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride is a high-purity chemical compound supplied for research and development purposes. This amine derivative, with the CAS registry number 1332530-60-5 , has a molecular formula of C9H18Cl2N2S and a molecular weight of 257.22 g/mol . Its structure features a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which makes this compound a valuable intermediate for researchers. Scientists utilize this building block in various applications, including the synthesis of novel molecules for pharmaceutical screening, the development of agrochemicals, and as a standard in analytical method development. The product is offered with a guaranteed purity of 95% and requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access detailed safety data sheets and certificates of analysis for their records.

Properties

IUPAC Name

2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-7(2)4-10-6-9-11-5-8(3)12-9/h5,7,10H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNJIHNGQZTHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride , with a molecular formula of C9H16Cl2N2SC_9H_{16}Cl_2N_2S and a molecular weight of approximately 184.3 g/mol, is a thiazole derivative known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a thiazole ring that contributes to its unique properties. The thiazole ring allows for effective π-electron delocalization, enhancing the compound's reactivity and interaction with biological targets. The methyl substitution at the nitrogen atom introduces steric effects that may influence its pharmacological profile.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC9H16Cl2N2SC_9H_{16}Cl_2N_2S
Molecular Weight184.3 g/mol
CAS Number920481-51-2
Chemical ClassThiazole derivative

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

Bacterial/Fungal StrainMIC (µM)
Bacillus subtilis 4.69 - 22.9
Staphylococcus aureus 5.64 - 77.38
Escherichia coli 2.33 - 156.47
Candida albicans 16.69 - 78.23

These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of the compound .

The biological activity of thiazole derivatives often involves interference with cellular processes such as DNA replication and protein synthesis. The interaction with specific enzymes or receptors can lead to apoptosis in cancer cells or inhibition of bacterial growth through disruption of metabolic pathways .

Therapeutic Applications

Due to its promising biological activity, this compound has potential applications in several therapeutic areas:

  • Antimicrobial Agents : Effective against various pathogens.
  • Cancer Therapy : Potential role in targeting specific cancer cell mechanisms.
  • Agricultural Chemicals : Use in developing pesticides or fungicides due to its antifungal properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives demonstrated that compounds similar to this compound showed significant activity against resistant strains of bacteria, suggesting their utility in treating infections caused by multidrug-resistant organisms .

Case Study 2: Cancer Cell Studies

In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes through inhibition of specific kinases involved in cell division. This mechanism has been observed in centrosome-amplified human cancer cells treated with related compounds, leading to multipolar spindle formation and subsequent cell death .

Scientific Research Applications

Research indicates that compounds containing thiazole rings exhibit diverse biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Antitumor : Potential role in cancer treatment by inducing apoptosis in cancer cells.
  • Neuroprotective : May offer protective effects in neurodegenerative diseases.

Antimicrobial Agents

The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) values for related compounds have been reported:

Bacterial/Fungal StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of the compound.

Cancer Therapy

In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes through inhibition of specific kinases involved in cell division. This mechanism has been observed in centrosome-amplified human cancer cells treated with related compounds, leading to multipolar spindle formation and subsequent cell death.

Agricultural Chemicals

Due to its antifungal properties, this compound may be utilized in developing pesticides or fungicides, showcasing its versatility beyond medicinal applications.

Case Study 1: Antimicrobial Efficacy

A study on the antimicrobial efficacy of thiazole derivatives demonstrated that compounds similar to this one showed significant activity against resistant strains of bacteria, suggesting their utility in treating infections caused by multidrug-resistant organisms.

Case Study 2: Cancer Cell Studies

In vitro studies indicated that thiazole derivatives could induce apoptosis in cancer cells by disrupting mitotic processes through inhibition of specific kinases involved in cell division.

Comparison with Similar Compounds

Thiazole Derivatives with Varied Substituents

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride 4-methyl on thiazole Secondary amine 257.22 Methyl group at thiazole 4-position; branched amine
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride Ethyl linker Primary amine 215.15 (est.) Shorter ethyl chain; primary amine
3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide N/A Bromopropanamide 249.13 Amide instead of amine; bromine substituent

Key Observations :

  • Amine vs. Amide : The target compound’s amine group enhances basicity and hydrogen-bonding capacity compared to bromopropanamide derivatives.

Heterocycle Variants

Compound Name Heterocycle Functional Group Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole Chloroacetamide 191.63 Thiadiazole instead of thiazole; chloro group
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro-thiazole Benzamide 287.69 Chlorine and fluorine substituents; amide

Key Observations :

  • Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., ) exhibit higher aromaticity and altered metabolic stability but lack the methyl group’s steric effects.
  • Electron-Withdrawing Groups : Chlorine/fluorine substituents (e.g., ) increase electronegativity, impacting solubility and reactivity compared to the target compound’s methyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[(4-Methyl-thiazol)methyl]propan-2-amine 3-Bromo-N-(5-methyl-thiazol)propanamide
Solubility High (dihydrochloride) Moderate (dihydrochloride) Low (neutral amide)
LogP (Predicted) ~1.2 ~1.5 ~2.8
Hydrogen Bond Donors 2 (amine + HCl) 2 (amine + HCl) 1 (amide)

Key Insights :

  • The dihydrochloride form improves solubility for parenteral formulations compared to neutral analogs.
  • Bromopropanamide derivatives (e.g., ) are more lipophilic, favoring membrane permeability but complicating aqueous delivery.

Industrial Use :

  • Serves as a building block in drug discovery (e.g., intermediates for kinase inhibitors).
  • Catalogued by suppliers (e.g., LEAPChem, CymitQuimica) for research-scale applications.

Preparation Methods

Synthesis of the Thiazole Core

a. Formation of 1,3-Thiazol-5-ylmethyl Derivatives

The initial step involves constructing the 1,3-thiazole ring, which is fundamental to the target compound. A widely adopted route is the Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioureas under controlled conditions.

Process:

  • React α-haloketone with thiourea in a suitable solvent such as ethanol or acetic acid.
  • Cyclization occurs at elevated temperatures (~80-120°C), yielding the 1,3-thiazol-5-ylmethyl scaffold.

Key Data:

Reaction Parameter Conditions References
Solvent Ethanol, acetic acid ,
Temperature 80-120°C
Time 4-8 hours

b. Functionalization of the Thiazole Ring

Substituents such as methyl groups at specific positions are introduced via alkylation or methylation using methylating agents like methyl iodide or dimethyl sulfate, often under basic conditions.

Alkylation with 5-Methyl-1,3-thiazol-2-ylmethyl Precursors

a. Synthesis of 5-Methyl-1,3-thiazol-2-ylmethyl Chlorides

  • The key intermediate, 5-methyl-1,3-thiazol-2-ylmethyl chloride, can be prepared via chlorination of the corresponding alcohol or methylation followed by chlorination.

b. Alkylation of Propan-1-amine

  • The amine precursor, propan-1-amine, is alkylated with the thiazolylmethyl chloride in the presence of a base such as triethylamine or sodium hydride.
  • Reaction conditions typically involve an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at 0°C to room temperature.

Reaction Conditions:

Parameter Conditions References
Solvent Dichloromethane, THF ,
Base Triethylamine, NaH
Temperature 0°C to RT
Time 12-24 hours

Formation of the Dihydrochloride Salt

a. Quaternization and Salt Formation

  • The free amine is treated with hydrogen chloride gas or hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to form the dihydrochloride salt.
  • This step ensures the compound’s stability and facilitates purification.

b. Crystallization

  • The dihydrochloride salt is isolated via filtration and recrystallized from solvents like ethanol or acetone to obtain high purity.

Purification and Characterization

  • The final compound is purified through recrystallization, chromatography, or sublimation.
  • Characterization involves NMR, MS, and melting point analysis to confirm structure and purity.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents Solvent Conditions Purpose References
1 Thiazole ring synthesis Thiourea + α-haloketone Ethanol, acetic acid 80-120°C, 4-8h Form thiazole core ,
2 Alkylation Thiazol-2-ylmethyl chloride + Propan-1-amine Dichloromethane 0°C to RT Attach amine group ,
3 Salt formation HCl gas or HCl solution Ethanol, isopropanol RT Stabilize as dihydrochloride ,

Research Findings and Notes

  • Patents such as US10351556B2 describe scalable processes involving the synthesis of thiazolylmethyl intermediates, emphasizing the importance of controlling reaction conditions to prevent side reactions and impurities.
  • The use of protecting groups on amines and selective chlorination steps enhances yield and purity.
  • Reaction optimization includes solvent choice, temperature control, and stoichiometry to maximize conversion and minimize by-products.
  • Purification techniques like recrystallization from ethanol or chromatography are critical for obtaining pharmaceutical-grade compounds.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction pH7.5–8.5Precipitate purity ↑
Stirring time15–20 minIntermediate formation ↑
Recrystallization solventEthanol/water (3:1)Crystal quality ↑

Q. Table 2. Pharmacological Assay Conditions

Assay TypeKey ConditionsOutcome Metric
Radioligand binding0.1% BSA, pH 7.4Kᵢ (nM)
GTPγS binding10 µM GDP, 30°CEC₅₀/IC₅₀

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.